molecular formula C9H10FNO3 B14903480 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

Cat. No.: B14903480
M. Wt: 199.18 g/mol
InChI Key: MJDXVMZMAJGVLY-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of tyrosine, characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid typically involves the fluorination of a tyrosine derivative. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the amino and hydroxyl groups while achieving selective fluorination .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-3-hydroxybenzaldehyde, while reduction could produce 2-amino-3-(4-hydroxyphenyl)propanoic acid .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the fluorine atom and the hydroxyl group in 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group contributes to its reactivity and solubility .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)

InChI Key

MJDXVMZMAJGVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F

Origin of Product

United States

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